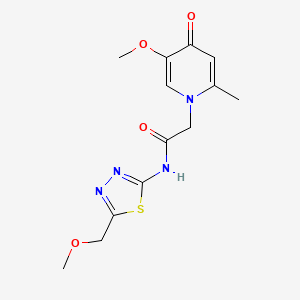![molecular formula C27H32N4O B13368891 2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368891.png)
2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a complex organic compound with a molecular formula of C28H34N4O and a molecular weight of 442.6 g/mol. This compound is characterized by its unique structure, which includes a phenol group substituted with ditert-butyl groups and an imidazo[1,2-a]pyrimidine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol typically involves multiple steps. One common method involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This reaction produces 2,6-Ditert-butylphenol, which is then further reacted with other reagents to introduce the imidazo[1,2-a]pyrimidine moiety . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
化学反応の分析
2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an antioxidant and UV stabilizer in the production of polymers and other materials.
作用機序
The mechanism of action of 2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage . The imidazo[1,2-a]pyrimidine moiety may interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
類似化合物との比較
2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol can be compared with other similar compounds, such as:
2,6-Ditert-butylphenol: This compound is a simpler analog that lacks the imidazo[1,2-a]pyrimidine moiety.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Another related compound with similar steric hindrance but different electronic properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C27H32N4O |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[3-(4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C27H32N4O/c1-17-9-11-19(12-10-17)29-24-22(30-25-28-13-8-14-31(24)25)18-15-20(26(2,3)4)23(32)21(16-18)27(5,6)7/h8-16,29,32H,1-7H3 |
InChIキー |
PBMPMDDQOKWLLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Benzylsulfanyl)methyl]-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368814.png)
![3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368818.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368826.png)
![3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine](/img/structure/B13368832.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B13368833.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13368845.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13368853.png)

![Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13368858.png)
![1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368865.png)
![3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368872.png)
![2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B13368875.png)
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13368883.png)
